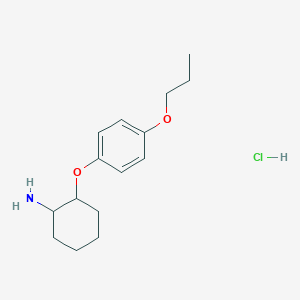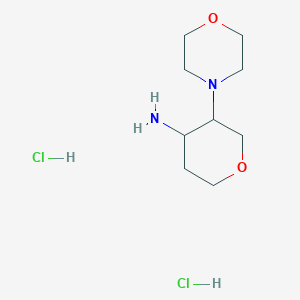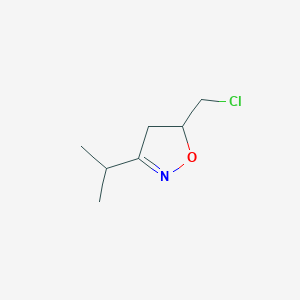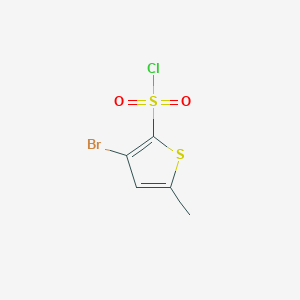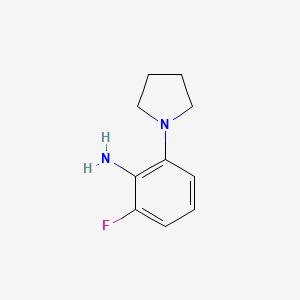
2-フルオロ-6-(ピロリジン-1-イル)アニリン
概要
説明
2-Fluoro-6-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluorine atom and a pyrrolidine ring attached to an aniline moiety
科学的研究の応用
2-Fluoro-6-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that pyrrolidine derivatives, such as 2-fluoro-6-(pyrrolidin-1-yl)aniline, are often used in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that pyrrolidine derivatives can influence the activity of various enzymes and receptors in the body, potentially altering cellular processes .
Biochemical Pathways
It is known that pyrrolidine derivatives can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrolidine derivatives can influence various cellular processes, potentially leading to therapeutic effects .
生化学分析
Biochemical Properties
2-Fluoro-6-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidinyl group in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic functions. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may interact with biomolecules such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Fluoro-6-(pyrrolidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. This can lead to the inhibition or activation of enzymes by stabilizing or destabilizing their active conformations. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-6-(pyrrolidin-1-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, 2-Fluoro-6-(pyrrolidin-1-yl)aniline can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
2-Fluoro-6-(pyrrolidin-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-6-(pyrrolidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can significantly influence its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)aniline typically involves the nucleophilic substitution reaction of 2-fluoroaniline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 2-Fluoro-6-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
類似化合物との比較
2-Fluoro-6-(pyrimidin-5-yl)aniline: This compound is used as a co-catalyst in metal-catalyzed C-H functionalization reactions.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: 2-Fluoro-6-(pyrrolidin-1-yl)aniline is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


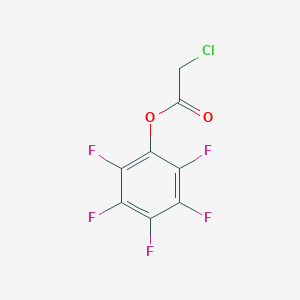
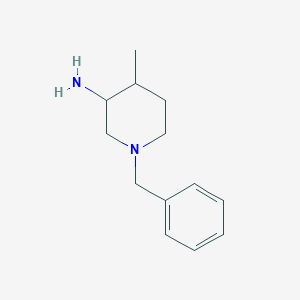
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
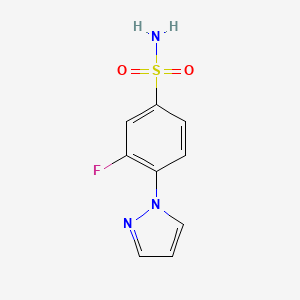
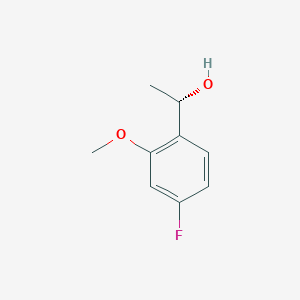
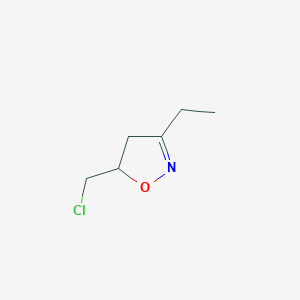
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
